molecular formula C29H44O9 B1257044 Glucodigitoxigenin CAS No. 17059-16-4

Glucodigitoxigenin

Cat. No.: B1257044
CAS No.: 17059-16-4
M. Wt: 536.7 g/mol
InChI Key: CMHWMOGWFZWDMR-FVGBAMMESA-N
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Description

Glucodigitoxigenin is a cardenolide, a class of steroid glycosides known for their cardiac activity and roles in plant defense. Structurally, it consists of digitoxigenin (a genin with a 5β,14β-hydroxy configuration) conjugated to a glucose moiety at the C3 position . It is naturally found in Digitalis species (e.g., D. purpurea, D. lanata) and Erysimum cheiranthoides, where it contributes to chemical defense against herbivores like aphids . Unlike therapeutic cardiac glycosides (e.g., digoxin), this compound’s pharmacological properties remain underexplored, though its biosynthesis may involve sterol glucosyltransferases .

Properties

CAS No.

17059-16-4

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-27-8-5-17(37-26-25(34)24(33)23(32)21(13-30)38-26)12-16(27)3-4-20-19(27)6-9-28(2)18(7-10-29(20,28)35)15-11-22(31)36-14-15/h11,16-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21-,23-,24+,25-,26-,27+,28-,29+/m1/s1

InChI Key

CMHWMOGWFZWDMR-FVGBAMMESA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

AY 22,248
AY 22248
AY-22248

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Glucodigitoxigenin is distinguished by its glucose attachment, which influences solubility and bioavailability. Below is a comparative analysis with key analogs:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Modifications
Digitoxigenin 3β,14β-dihydroxy-5β-card-20(22)-enolide C₂₃H₃₄O₅ 390.51 Parent genin; no sugar moiety
This compound Digitoxigenin + β-D-glucose at C3 C₂₉H₄₄O₁₀ ~534.65* Glucose conjugation increases polarity
Gitoxigenin 3β,16β-dihydroxy-5β-card-20(22)-enolide C₂₃H₃₄O₅ 390.51 Additional 16β-hydroxyl group
Digoxin Digitoxigenin + three digitoxose sugars at C3 C₄₁H₆₄O₁₄ 780.95 Triple digitoxose chain enhances potency
Digitoxin Digitoxigenin + three digitoxose sugars at C3 (lacks C12 hydroxyl group) C₄₁H₆₄O₁₃ 764.94 Similar to digoxin but lower polarity

*Estimated based on digitoxigenin (390.51) + glucose (162.14) – H₂O (18). reports a molecular weight of 537 for Dig-5 (likely this compound), suggesting possible structural nuances.

Pharmacokinetic Considerations

  • Digoxin : High oral bioavailability (60–80%) due to digitoxose sugars enhancing absorption .
  • This compound : Polar glucose moiety likely reduces intestinal absorption, limiting systemic exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucodigitoxigenin
Reactant of Route 2
Glucodigitoxigenin

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